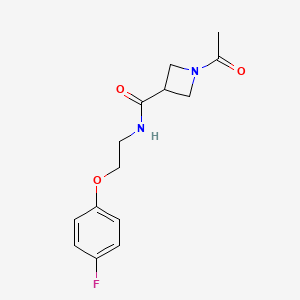

![molecular formula C18H24N2O4 B2862154 N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide CAS No. 799266-07-2](/img/structure/B2862154.png)

N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

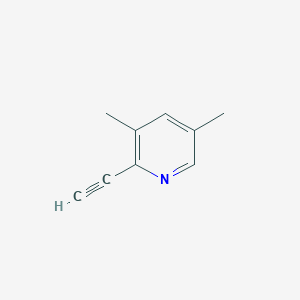

“N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide” is a complex organic compound. It contains a chromene structure (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a diethylamino propyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been synthesized by free radical polymerization and RAFT polymerization . The molar masses of the samples were 33,000–35,000 g∙mol −1 .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound would likely exhibit amphiphilic properties due to the presence of both polar (carboxamide and diethylamino groups) and nonpolar (chromene and methoxy groups) components .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo reactions with amines to form amides . The chromene structure could also participate in various organic reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, similar compounds such as N-[3-(dimethylamino)propyl]methacrylamide have been found to be viscous liquids with a refractive index of 1.479 and a boiling point of 134°C/2mmHg .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

The study by Lightfoot, Mair, Pritchard, and Warren (1999) discusses a structure consisting of aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, which could provide insights into new modes of organization for certain liquid crystals. This research suggests potential applications in the field of supramolecular chemistry and materials science (Lightfoot et al., 1999).

Fluorescence Probes

Huang and Tam-Chang (2010) reported the fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives in various organic solvents. These compounds can be used as fluorescent probes for changes in temperature and solvent polarity (Huang & Tam-Chang, 2010).

Biochemical Studies

Lane, Halenz, Kosow, and Hegre (1960) conducted further purification of propionyl carboxylase from bovine liver mitochondria using diethylaminoethyl (DEAE)-cellulose ion exchange chromatography. This study contributes to our understanding of mitochondrial enzymes and their purification methods (Lane et al., 1960).

Gastrointestinal Research

Jacoby and Brodie (1967) investigated the gastrointestinal actions of metoclopramide, which includes N-(diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenz amide. This research is significant in understanding the drug's effects on gastric contractility and motility (Jacoby & Brodie, 1967).

Catalysis and Organic Synthesis

Zheng, Zhang, and Cui (2014) described a Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This has implications for organic synthesis and catalysis (Zheng, Zhang, & Cui, 2014).

Nuclear Industry Applications

Thiollet and Musikas (1989) discussed the synthesis and uses of amide extractants, including N,N-di(2-ethylhexyl) butyraraide, in the nuclear industry. These compounds show promise due to their complete incinerability and less interference in separation processes (Thiollet & Musikas, 1989).

Eigenschaften

IUPAC Name |

N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-4-20(5-2)11-7-10-19-17(21)14-12-13-8-6-9-15(23-3)16(13)24-18(14)22/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOJJJOTMRBSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[(methylamino)methyl]benzamide](/img/structure/B2862072.png)

![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)

![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)

![N-(3-acetylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862083.png)

![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2862087.png)

![(E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2862090.png)

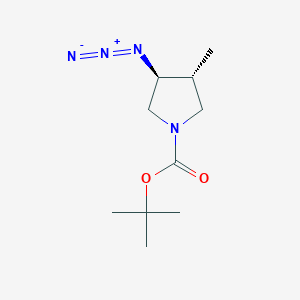

![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)